molecular formula C14H29ClN2O3 B12433254 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride

3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride

Cat. No.: B12433254
M. Wt: 308.84 g/mol
InChI Key: BUUMLRRDVMVDIF-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C14H29ClN2O3

Molecular Weight

308.84 g/mol

IUPAC Name

3-[[[2-(ethylamino)-2-methylpropanoyl]amino]methyl]-5-methylhexanoic acid;hydrochloride

InChI

InChI=1S/C14H28N2O3.ClH/c1-6-16-14(4,5)13(19)15-9-11(7-10(2)3)8-12(17)18;/h10-11,16H,6-9H2,1-5H3,(H,15,19)(H,17,18);1H

InChI Key

BUUMLRRDVMVDIF-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(C)C(=O)NCC(CC(C)C)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Ethylamino Intermediate: The initial step involves the reaction of ethylamine with a suitable precursor to form the ethylamino intermediate.

    Amidation Reaction: The ethylamino intermediate is then reacted with 2-methylpropanoyl chloride to form the 2-(ethylamino)-2-methylpropanamido intermediate.

    Coupling Reaction: The 2-(ethylamino)-2-methylpropanamido intermediate is coupled with 5-methylhexanoic acid under appropriate conditions to form the final product.

    Hydrochloride Formation: The final product is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(3S)-3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic Acid (SY210837)
  • Key Differences: Salt Form: SY210837 lacks the hydrochloride group, resulting in a molecular formula of C₁₄H₂₈N₂O₃ (vs. C₁₄H₂₉ClN₂O₃ for the hydrochloride) . Solubility: The hydrochloride form (target compound) is expected to exhibit higher aqueous solubility due to ionic interactions . Stability: Non-salt forms (e.g., SY210837) may have reduced hygroscopicity compared to hydrochloride salts, influencing storage conditions .
Ethylarticaine Hydrochloride
  • Structure: Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate hydrochloride .
  • Comparison: Functional Groups: Both compounds share an ethylamino-propanamido backbone but differ in the carboxylic acid moiety (hexanoic acid in the target vs. thiophene carboxylate in ethylarticaine) . Applications: Ethylarticaine is a pharmaceutical impurity in articaine (a local anesthetic), while the target compound is an R&D intermediate . Molecular Weight: Ethylarticaine (MW ≈ 318.8 g/mol) is slightly heavier due to the thiophene ring .
Hydroxamic Acid Derivatives (Compounds 6–10 in )
  • General Structure : N-(4-chlorophenyl)-cycloalkyl-N-hydroxypropanamides .
  • Functional Groups: Hydroxamic acids feature –NHOH (hydroxamate) groups, absent in the target compound, which instead has a carboxylic acid and tertiary amine .

Physicochemical and Pharmacological Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
Target Compound (Hydrochloride) C₁₄H₂₉ClN₂O₃ 308.84 Ethylamino, propanamido, carboxylic acid Pharmaceutical R&D
SY210837 (Non-salt form) C₁₄H₂₈N₂O₃ 280.39 Ethylamino, propanamido, carboxylic acid R&D intermediate
Ethylarticaine Hydrochloride C₁₃H₂₀ClN₂O₃S ~318.8 Ethylamino, thiophene carboxylate Pharmaceutical impurity
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) C₁₃H₁₇ClN₂O₂ 268.74 Hydroxamate, chlorophenyl Antioxidant research

Biological Activity

3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride, a synthetic compound with the molecular formula C14H29ClN2O3\text{C}_{14}\text{H}_{29}\text{ClN}_{2}\text{O}_{3}, exhibits significant biological activity due to its unique structural features. This compound contains both hydrophilic and lipophilic properties, attributed to its amine and carboxylic acid groups, which may facilitate interactions with various biological targets.

Structural Characteristics

The compound is characterized by a chiral center at the 3-position, leading to potential stereoisomerism. The presence of an ethylamino group suggests possible interactions with neurotransmitter receptors, while the carboxylic acid moiety is likely to influence metabolic pathways.

PropertyValue
Molecular FormulaC₁₄H₂₉ClN₂O₃
Molecular Weight308.84 g/mol
CAS Number1955523-85-9
Chiral CenterYes

Biological Activity

Preliminary studies indicate that this compound may exhibit bioactivity related to its structural components. Research on structurally similar compounds has shown activity against various biological targets, including enzymes and receptors involved in metabolic processes.

Potential Biological Interactions

  • Neurotransmitter Receptor Interaction : The ethylamino group may facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission and related pathways.
  • Metabolic Pathways : The carboxylic acid moiety could play a role in metabolic processes, possibly acting as a substrate or inhibitor for key enzymes.

Example Study: Amino Acid Derivatives

A study on amino acid derivatives indicated that compounds with branched structures can effectively modulate enzyme activity involved in amino acid metabolism. This suggests that this compound may have similar effects.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
ValineBranched-chain amino acidNaturally occurring
LeucineSimilar branched structureEssential amino acid
PhenylalanineAromatic side chainPrecursor to neurotransmitters
L-CarnitineQuaternary ammoniumInvolved in fatty acid metabolism

The unique functional groups and stereochemistry of this compound may confer distinct biological activities compared to these similar compounds.

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